

Step-by-step experimental procedure for formylation with N-Methylformanilide

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Compound of Interest		
Compound Name:	N-Methylformanilide	
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Application Notes and Protocols for Formylation with N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis. Among the various methods available, the use of **N-Methylformanilide** as a formylating agent, particularly in the context of the Vilsmeier-Haack reaction, stands out for its efficiency and broad applicability. This reaction is especially valuable for the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents.[1][2][3]

N-Methylformanilide, when activated with an agent like phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, a potent electrophile that drives the formylation process.[1][2] [4] This methodology is not only crucial for the synthesis of aldehydes, which are versatile intermediates in drug development, but also for the introduction of isotopic labels.[4][5] For instance, using ¹³C-labeled N-Methylformanilide allows for the synthesis of labeled drug candidates, which are invaluable tools in metabolic and pharmacokinetic studies.[4]

These application notes provide a detailed, step-by-step experimental procedure for performing a formylation reaction using **N-Methylformanilide**, along with essential safety precautions and



data presentation for a model reaction.

Experimental Protocol

This protocol details a representative Vilsmeier-Haack formylation of an electron-rich aromatic compound using **N-Methylformanilide** and phosphorus oxychloride.

Materials:

- N-Methylformanilide
- Phosphorus oxychloride (POCl₃), freshly distilled
- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- Anhydrous dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Crushed ice
- Hexane and Ethyl Acetate for chromatography

Equipment:

- Flame-dried, two- or three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a calcium chloride tube or inert gas inlet (e.g., Nitrogen or Argon)
- Ice bath



- · Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

Procedure:

Step 1: Formation of the Vilsmeier Reagent

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a
 dropping funnel, dissolve N-Methylformanilide (1.0 equivalent) in anhydrous
 dichloromethane under an inert atmosphere.[4]
- Cool the solution to 0 °C using an ice bath.[4]
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.[4][6] An exothermic reaction will occur. Maintain the temperature below 20°C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form as a solid or a thick slurry.[4]

Step 2: Formylation Reaction

- To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.[4]
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.



• Heat the reaction mixture to a gentle reflux and stir for 2-4 hours.[4][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.[4]
- Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.[4] It is crucial to keep the mixture cool during neutralization to prevent the formation of byproducts.[6]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[4]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][4]
- The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure formylated product.[2][4]

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
- Ventilation: Conduct the experiment in a well-ventilated fume hood.
- Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care in a dry environment.
- **N-Methylformanilide**: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]



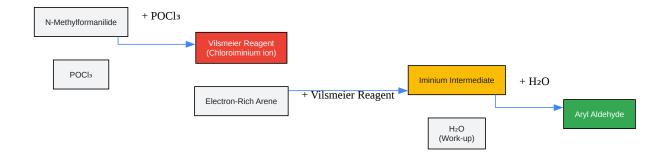
- Handling: Wash hands thoroughly after handling chemicals.[8] Avoid inhalation of vapors.[10]
- Waste Disposal: Dispose of chemical waste according to institutional guidelines.

Data Presentation

The following table summarizes typical quantitative data for the formylation of N,N-dimethylaniline with **N-Methylformanilide** as a representative example.

Parameter	Value
Substrate	N,N-Dimethylaniline
Formylating Agent	N-Methylformanilide
Activating Agent	Phosphorus Oxychloride (POCl ₃)
Molar Ratio (Substrate:NMF:POCl ₃)	1.0 : 1.0 : 1.1
Reaction Solvent	Dichloromethane (CH ₂ Cl ₂)
Reaction Temperature	0 °C to Reflux
Reaction Time	2-4 hours
Product	p-Dimethylaminobenzaldehyde
Typical Yield	75-85%

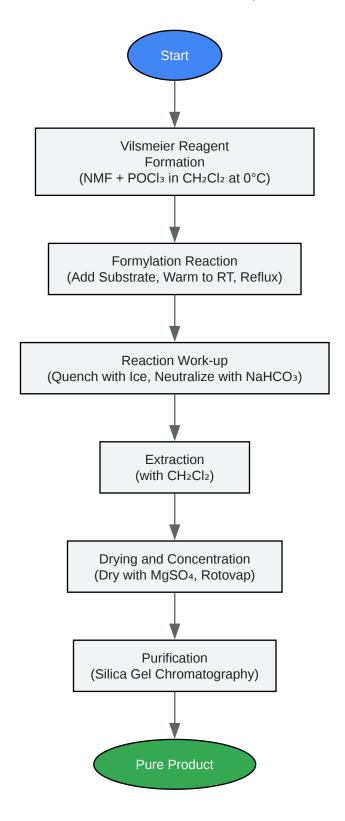
Visualizations





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Caption: Reaction mechanism of the Vilsmeier-Haack formylation.





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